(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives are noted for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects, among others. The pyrazole moiety is considered a pharmacophore, indicating its significance in drug design and development. Various synthetic strategies are employed to create pyrazole-containing compounds, which are then screened for their biological activities. These compounds are particularly important in the context of developing new therapeutic agents with improved efficacy and safety profiles (Dar & Shamsuzzaman, 2015).
Phenolic Acids and Their Conjugates
Phenolic acids, such as p-Coumaric acid and its derivatives, exhibit a broad spectrum of biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. The conjugation of p-Coumaric acid with various groups enhances its biological activity, making these conjugates subjects of interest for their therapeutic potential. Such compounds are explored for their application in treating various diseases, including those related to oxidative stress and inflammation (Pei et al., 2016).
Heterocyclic Compounds and Their Applications
The synthesis and application of heterocyclic compounds, including pyrazoles, are crucial in pharmaceutical research. These compounds serve as key intermediates in the creation of a diverse array of bioactive molecules. The development of novel synthetic strategies for heterocyclic compounds is an ongoing area of research, aimed at discovering new drugs with various therapeutic applications (Gomaa & Ali, 2020).
Environmental and Health Implications
While focusing on the pharmacological applications of chemical compounds, it's also important to consider their environmental and health implications. For instance, certain compounds like parabens, which share structural similarities with phenolic acids, have been scrutinized for their potential endocrine-disrupting effects. Studies on such compounds contribute to understanding their safety profile and guiding their use in consumer products (Haman et al., 2015).
Properties
IUPAC Name |
(E)-3-[1-(2-phenylethyl)pyrazol-4-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)7-6-13-10-15-16(11-13)9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,17,18)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWYZRFRFNUYQP-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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